4-Acetamido-3-methyl-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
37901-93-2 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-acetamido-3-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-7(10(14)15)4-8(12(16)17)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
VQXUOTOPSILLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways for 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid
Precursor Synthesis and Starting Material Selection
The logical and most common starting point for the synthesis of 4-acetamido-3-methyl-5-nitrobenzoic acid is the commercially available compound, 4-amino-3-methylbenzoic acid. This precursor contains the core benzoic acid structure with the amino and methyl groups in the required positions (4- and 3-, respectively). The amino group serves as a handle for the introduction of the acetamido moiety and, crucially, as a powerful ortho-, para-directing group that controls the regioselectivity of the subsequent nitration step.
Synthesis of Key Intermediates
The principal intermediate in the most direct synthetic route is 4-acetamido-3-methylbenzoic acid . This compound is prepared via the acetylation of the precursor, 4-amino-3-methylbenzoic acid. The acetylation step is crucial as it serves two main purposes: it protects the amino group from oxidation during the subsequent nitration step and its bulky nature enhances the regioselective direction of the incoming nitro group.
The synthesis of this intermediate is typically achieved by reacting 4-amino-3-methylbenzoic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in a suitable solvent, and the product can be isolated in high yield. For instance, a general procedure involves heating the aminobenzoic acid with acetic anhydride. webassign.net
Derivatization from Related Benzoic Acid Scaffolds
While starting from 4-amino-3-methylbenzoic acid is the most direct approach, alternative pathways could theoretically involve derivatization from other benzoic acid scaffolds. For example, one could start with 3-methyl-4-nitrobenzoic acid. This route would necessitate the reduction of the nitro group to an amine, followed by acetylation, and then a re-nitration of the molecule. This pathway is generally less efficient due to the additional steps of reduction and a second nitration, which may present challenges in regioselectivity and yield.
Nitration Reactions for Introducing the Nitro Group
The introduction of the nitro group onto the aromatic ring is a critical step, accomplished through an electrophilic aromatic substitution reaction. The success of this step is highly dependent on achieving the correct regiochemistry and optimizing the reaction conditions to maximize yield and purity.
Regioselective Nitration Strategies
The nitration of the key intermediate, 4-acetamido-3-methylbenzoic acid, is a highly regioselective process. The directing effects of the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).
The substituents and their directing effects are as follows:
-NHCOCH₃ (acetamido group) at position 4: A powerful activating, ortho-, para-directing group.
-CH₃ (methyl group) at position 3: An activating, ortho-, para-directing group.
-COOH (carboxylic acid group) at position 1: A deactivating, meta-directing group.
The potent ortho-directing effect of the acetamido group at position 4 is the dominant factor. It strongly directs the incoming nitro group to the positions ortho to it, which are positions 3 and 5. Position 3 is already occupied by the methyl group, leaving position 5 as the primary site for electrophilic attack. This is further favored as position 5 is also meta to the deactivating carboxylic acid group, which is the preferred orientation for substitution influenced by a meta-director. The combined directing effects ensure a high degree of regioselectivity, leading predominantly to the formation of this compound. A very similar regioselective outcome is observed in the nitration of methyl 4-butyrylamino-3-methylbenzoate, where the nitro group is introduced at the 5-position. researchgate.net
Optimization of Reaction Conditions for Nitration
The nitration of activated aromatic rings like 4-acetamido-3-methylbenzoic acid must be carefully controlled to prevent over-nitration and side reactions. The choice of nitrating agent and reaction temperature are the most critical parameters to optimize.
A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
To maximize the yield of the desired mononitrated product, the reaction is typically conducted at low temperatures, often between 0°C and 10°C. rsc.org Maintaining a low temperature is essential to control the exothermic nature of the reaction and to minimize the formation of byproducts. The reaction progress can be monitored, and upon completion, the product is typically isolated by pouring the reaction mixture into ice-water, which causes the product to precipitate.
The following table outlines typical conditions for the nitration of related acetanilides, which serve as a model for the nitration of 4-acetamido-3-methylbenzoic acid.
Table 1: Typical Reaction Conditions for Nitration of Acetanilide Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Nitrating Agent | Concentrated HNO₃ in concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. google.com |
| Temperature | 0-10°C | Controls the reaction rate and prevents dinitration. rsc.org |
| Reaction Time | 30-60 minutes | Typically sufficient for complete mononitration. |
| Work-up | Pouring onto ice-water | Precipitates the solid product for easy isolation. |
Acetylation Processes for Amide Formation
The formation of the acetamido group is a fundamental step in this synthesis, converting the starting precursor, 4-amino-3-methylbenzoic acid, into the key intermediate for nitration. This transformation is an example of N-acylation.
The most common laboratory method for this acetylation involves the use of acetic anhydride ((CH₃CO)₂O). This reagent is effective and relatively easy to handle. The reaction typically involves heating the aminobenzoic acid with an excess of acetic anhydride. The reaction can often be performed without a solvent, or in a solvent like glacial acetic acid.
An alternative acetylating agent is acetyl chloride (CH₃COCl). While highly reactive, its use generates hydrogen chloride gas as a byproduct, which may require a base to be present in the reaction mixture to neutralize it.
The general reaction for the acetylation of 4-amino-3-methylbenzoic acid is as follows:
H₂N(CH₃)C₆H₃COOH + (CH₃CO)₂O → CH₃CONH(CH₃)C₆H₃COOH + CH₃COOH
The following table summarizes the common methods for the acetylation of aminobenzoic acids.
Table 2: Common Acetylation Methods for Aminobenzoic Acids
| Acetylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Heating with the amine, often neat or in acetic acid. webassign.net | Readily available, high yielding. | Requires heating. |
| Acetyl Chloride | Reaction with the amine, often in the presence of a base. | Highly reactive. | Generates corrosive HCl gas. |
Alternatively, a synthetic pathway could involve nitration prior to acetylation. In this case, the starting material would be 4-amino-3-methyl-5-nitrobenzoic acid. The acetylation of this substrate would then yield the final product. The presence of the electron-withdrawing nitro group would make the amino group less nucleophilic, potentially requiring more forcing conditions for the acetylation to proceed efficiently.
N-Acetylation Methodologies
N-acetylation is a fundamental process for introducing the acetamido group onto an aromatic amine. This transformation is typically achieved by treating the corresponding amino compound, such as 4-amino-3-methyl-5-nitrobenzoic acid, with an acetylating agent. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent.
Commonly employed methods for N-acetylation include the use of acetyl chloride or acetic anhydride. When using acetyl chloride, a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is often added to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com An alternative approach involves using acetic anhydride, which can be performed under neutral or acidic conditions.
Table 1: Common Reagents for N-Acetylation
| Acetylating Agent | Catalyst/Base | Typical Solvent |
|---|---|---|
| Acetyl Chloride (AcCl) | Triethylamine (TEA) or Pyridine (B92270) | Dichloromethane (DCM), THF |
Protecting Group Strategies and Deprotection in Multi-step Syntheses
In multi-step syntheses, functional groups are often temporarily masked using protecting groups to prevent them from undergoing unwanted reactions. jocpr.com The acetylation of an amino group to form an acetamide (B32628) is a classic protecting group strategy. quora.com The amino group is highly activating and ortho-, para-directing in electrophilic aromatic substitution. By converting it to an acetamido group, its activating effect is moderated, which allows for more controlled substitutions on the aromatic ring. quora.com
For instance, in the synthesis of a substituted nitroaniline, protecting the amino group as an acetamide prevents polysubstitution and oxidation side reactions during nitration. quora.com The bulky acetamido group also provides steric hindrance that can favor substitution at the para position.
Deprotection, the removal of the acetyl group to regenerate the free amine, is typically accomplished through hydrolysis under acidic or basic conditions. commonorganicchemistry.com These methods often require harsh conditions, such as refluxing in the presence of a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH). commonorganicchemistry.comresearchgate.net Milder methods have also been developed, such as using thionyl chloride and pyridine followed by hydrolysis, which can be performed at ambient temperatures. cabidigitallibrary.org
Table 2: Deprotection Conditions for Acetamides
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl in Ethanol/Water | Reflux | commonorganicchemistry.com |
| Basic Hydrolysis | NaOH or KOH in Ethanol/Water | Reflux | commonorganicchemistry.com |
Methylation and Alkylation Approaches for the Aromatic Ring
The introduction of the methyl group onto the benzoic acid ring requires specific strategies to ensure correct positioning.
Directed Methylation Techniques
Directed C-H functionalization has emerged as a powerful tool for the selective installation of alkyl groups. For benzoic acids, the carboxylic acid group can act as a directing group for ortho-C-H methylation. nih.gov Modern catalytic systems, such as those employing iridium, can selectively methylate the C-H bond ortho to the carboxylate. nih.gov This method utilizes commercially available reagents and can be performed under relatively mild conditions, tolerating a wide range of other functional groups on the molecule. nih.gov
Control of Positional Isomerism during Methylation
Control of positional isomerism is paramount in aromatic synthesis to avoid the formation of undesired byproducts. The substitution pattern on the aromatic ring is dictated by the directing effects of the existing functional groups. In the context of this compound, the substituents guide the position of any further electrophilic attack.
For example, if one were to introduce a methyl group onto a precursor like 4-acetamido-5-nitrobenzoic acid, the directing effects would be as follows:
Acetamido group (-NHCOCH₃): Ortho-, para-directing and activating.
Nitro group (-NO₂): Meta-directing and deactivating.
Carboxylic acid group (-COOH): Meta-directing and deactivating.
In this specific case, the position ortho to the strongly activating acetamido group (position 3) is also meta to both the nitro and carboxylic acid groups. This convergence of directing effects strongly favors the introduction of an electrophile at the 3-position, thereby ensuring high regioselectivity and minimizing the formation of other positional isomers. nih.gov
Carboxylic Acid Functionalization Strategies
The carboxylic acid group of this compound is a versatile handle for further chemical modifications, most notably through esterification and amidation.
Esterification and Amidation Routes
Esterification is the process of converting a carboxylic acid into an ester. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au This is an equilibrium-driven reaction, and the removal of water can drive it to completion. google.com For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a closely related compound, is achieved by refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.aubond.edu.au
Table 3: Fischer Esterification of a Substituted Benzoic Acid
| Reactant | Reagent | Catalyst | Conditions | Product | Reference |
|---|
Amidation involves the formation of an amide from the carboxylic acid. This typically requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A standard method is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. More modern and milder approaches utilize coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under ambient conditions, often used in peptide synthesis. chemrxiv.org
Carboxyl Group Protection and Deprotection
In the multistep synthesis of complex organic molecules like this compound, the carboxylic acid functional group often requires temporary masking or "protection." This strategy is employed to prevent the acidic proton or the carboxyl group itself from interfering with subsequent reaction steps, such as those involving strong bases or nucleophiles. ddugu.ac.in The protecting group must be stable under the planned reaction conditions and must be removable ("deprotected") efficiently and selectively without altering other functionalities in the molecule. ddugu.ac.inorganic-chemistry.org
The most common method for protecting a carboxylic acid is to convert it into an ester. slideshare.net For instance, in a synthetic route analogous to that of the target compound, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate begins with methyl 4-amino-3-methylbenzoate, where the carboxyl group is protected as a methyl ester. researchgate.net This protection allows for subsequent reactions, such as amidation and nitration, to be carried out on other parts of the molecule.
The choice of ester depends on the required stability and the desired deprotection conditions. Common protecting groups for carboxylic acids are detailed in the table below.
| Protecting Group | Formation Method | Deprotection (Cleavage) Conditions | Stability |
| Methyl Ester | Reaction with methanol and an acid catalyst (e.g., H₂SO₄) or diazomethane. | Saponification (base-mediated hydrolysis, e.g., NaOH) followed by acidification. orgsyn.org | Stable to acidic conditions (non-aqueous), hydrogenolysis. |
| Benzyl (B1604629) Ester (Bn) | Reaction with benzyl alcohol and an acid catalyst. | Hydrogenolysis (H₂/Pd), which is a mild, neutral method. gcwgandhinagar.comlibretexts.org | Stable to acidic and basic conditions. |
| tert-Butyl Ester | Reaction with isobutylene (B52900) and an acid catalyst. | Treatment with a strong acid (e.g., trifluoroacetic acid, TFA) under anhydrous conditions. libretexts.org | Stable to basic conditions and hydrogenolysis. |
| Silyl (B83357) Esters | Reaction with a silyl halide (e.g., TBDMSCl) and a base. | Cleavage with fluoride (B91410) ions (e.g., TBAF) or under mildly acidic or basic aqueous conditions. libretexts.orgnih.gov | Very labile, sensitive to aqueous conditions. |
Once the necessary synthetic transformations are complete, the protecting group is removed to regenerate the free carboxylic acid. For a methyl ester-protected intermediate, this is typically achieved through saponification, which involves hydrolysis with a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product. orgsyn.org For example, the hydrolysis of methyl m-nitrobenzoate to m-nitrobenzoic acid is a well-established procedure involving heating with aqueous sodium hydroxide. orgsyn.org This final deprotection step would yield this compound from its corresponding ester precursor.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. vapourtec.com This focus is particularly relevant for the synthesis of nitroaromatic compounds, which traditionally involves harsh and environmentally challenging reagents.
Solvent Selection and Minimization
Solvents are a major component of waste in chemical manufacturing, making their selection a critical aspect of green chemistry. jk-sci.com Traditional organic solvents are often volatile, flammable, and toxic. jk-sci.com Green solvent selection guides prioritize solvents that are non-toxic, biodegradable, and derived from renewable sources. vapourtec.com
In the context of synthesizing substituted benzoic acids, a shift away from hazardous solvents is a key green objective. For instance, a synthesis method for the related 3-Methyl-4-nitrobenzoic acid uses tetrachloromethane (carbon tetrachloride), a solvent that is now highly restricted due to its role in ozone depletion. acs.orgchemicalbook.com Greener alternatives are actively sought for reactions like nitration and oxidation. Water is an ideal green solvent, and methodologies are being developed to perform syntheses in aqueous environments. brazilianjournals.com.brresearchgate.net Other solvents are classified based on their environmental, health, and safety (EHS) impact.
| Solvent Class | Examples | Green Chemistry Assessment |
| Recommended / Greener | Water, Ethanol, Heptane, 2-Methyltetrahydrofuran (2-MeTHF) | Generally non-toxic, biodegradable, or from renewable sources. Preferred for use. jk-sci.comwhiterose.ac.uk |
| Problematic / Usable | Toluene, Acetonitrile (B52724), Acetic Acid | Possess some EHS issues but can be used with controls. Often serve unique functions. jk-sci.comresearchgate.net |
| Hazardous / To Be Avoided | Benzene, Chloroform, Carbon Tetrachloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | High toxicity, carcinogenicity, or significant environmental impact. jk-sci.comwhiterose.ac.uk |
Minimizing solvent use, or performing reactions under solvent-free conditions, further enhances the sustainability of a process. mdpi.com Traditional nitration of 4-acetamidobenzoic acid uses concentrated nitric and sulfuric acids, which act as both reagents and the reaction medium. google.com While this avoids other organic solvents, it generates a large amount of acidic waste. Modern approaches aim to reduce the volume of such reagents through more efficient catalytic processes.
Catalytic Approaches in Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste. mdpi.com The synthesis of this compound involves key transformations such as nitration and amidation, for which catalytic methods offer significant green advantages over traditional stoichiometric reagents.
Catalytic Nitration: The conventional method for producing this compound involves using a mixture of nitric acid and sulfuric acid. google.com This process is effective but requires strong acids and can lead to side products. Modern catalytic approaches aim to replace this system with milder and more selective alternatives. Transition metal catalysts, including those based on silver, copper, and palladium, have been developed for the C-H nitration of aromatic compounds. rsc.orgresearchgate.netsci-hub.se These reactions can proceed under less harsh conditions and often provide better control over the position of nitration (regioselectivity). researchgate.netsci-hub.se
| Catalytic System | Reaction Type | Potential Advantages |
| Silver (Ag) Catalysis | Aromatic Nitration | Can efficiently nitrate (B79036) aromatic amides using NOBF₄ as the nitro source under mild conditions. rsc.orgresearchgate.net |
| Copper (Cu) Catalysis | Aromatic Nitration | Enables C-H nitration using reagents like sodium nitrate, often directed by a functional group on the substrate. sci-hub.se |
| Biocatalysis (Enzymes) | Aromatic Nitration | Utilizes enzymes like peroxidases to perform nitration in aqueous media under ambient conditions, offering high selectivity and a minimal environmental footprint. acs.org |
| Transition Metal Catalysis | Aromatic C-H Amination | Provides a direct route to form C-N bonds, representing a step- and atom-economical method for synthesizing arylamines and amides. researchgate.net |
Biocatalysis: An emerging frontier in green synthesis is the use of enzymes. Biocatalytic nitration, for example, can be achieved using various enzymes that operate in water at or near room temperature. acs.org These methods offer an attractive alternative to chemical nitration, which is often plagued by poor selectivity and a significant environmental impact. acs.org
Catalytic Amidation: Similarly, the formation of the acetamido group can be achieved through catalytic C-H amination, which directly converts a C-H bond to a C-N bond. This approach is highly atom-economical compared to traditional methods that may require pre-functionalization of the aromatic ring. researchgate.net
By integrating these catalytic strategies, the synthetic route to this compound can be redesigned to be more efficient, produce less waste, and avoid the use of harsh and hazardous reagents, aligning the manufacturing process with the principles of sustainable chemistry.
Chemical Reactivity and Transformational Chemistry of 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid
Reactions Involving the Nitro Group
The strongly electron-withdrawing nitro group plays a pivotal role in the molecule's chemistry, both by influencing the reactivity of the aromatic ring and by being a site for key chemical changes.
The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, yielding the valuable intermediate 4-acetamido-5-amino-3-methylbenzoic acid. This reduction can be accomplished through several established methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a hydrogen atmosphere, is a common and efficient approach. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium (typically concentrated hydrochloric acid) or metallic reducing agents like iron (Fe) in acetic acid can also be effectively used.
| Reducing Agent | Typical Reaction Conditions | Product |
| H₂, Palladium on Carbon (Pd/C) | Ethanol or Methanol (B129727), Room Temperature, H₂ atmosphere | 4-acetamido-5-amino-3-methylbenzoic acid |
| Tin(II) Chloride (SnCl₂) | Ethanol, Concentrated HCl, Reflux | 4-acetamido-5-amino-3-methylbenzoic acid |
| Iron (Fe), Acetic Acid | Ethanol/Water, Heat | 4-acetamido-5-amino-3-methylbenzoic acid |
The presence of a nitro group, a powerful electron-withdrawing substituent, can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group (such as a halogen). In 4-acetamido-3-methyl-5-nitrobenzoic acid, the aromatic ring is electron-deficient. However, the molecule lacks a conventional leaving group at a position activated by the nitro group. Consequently, it is not a typical substrate for SNAr reactions under standard conditions. For such a reaction to occur, it would require an exceptionally strong nucleophile and potentially harsh reaction conditions to displace one of the existing substituents, which is not a commonly observed or synthetically useful pathway for this compound.
Reactivity of the Acetamido Group
The acetamido group (-NHCOCH₃) is generally a stable functional group. As a substituent on the aromatic ring, it is an ortho, para-director in electrophilic aromatic substitution reactions. However, in this specific molecule, the ring is strongly deactivated by the presence of the nitro and carboxylic acid groups, making further electrophilic substitution unlikely.
The primary reaction of the acetamido group itself is hydrolysis. Under forcing conditions, such as prolonged heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH), the amide bond can be cleaved. This reaction converts the acetamido group back to an amino group, yielding 4-amino-3-methyl-5-nitrobenzoic acid. This hydrolysis is a key step in the synthetic pathway to produce intermediates for dyes and pharmaceuticals. google.com
Amide Hydrolysis and Acylation-Deacylation Dynamics
The acetamido group (-NHCOCH₃) of this compound can undergo hydrolysis, a reaction that cleaves the amide bond. This transformation, also known as deacylation or deacetylation, can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.com
Under acidic conditions, the reaction begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a leaving group (which is protonated under the acidic conditions) yield the corresponding carboxylic acid and, in this specific case, 4-amino-3-methyl-5-nitrobenzoic acid. masterorganicchemistry.comyoutube.com The acid-catalyzed hydrolysis of amides is generally irreversible because the resulting amine is protonated and no longer nucleophilic, preventing the reverse reaction. youtube.com
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon. This process is typically more challenging than ester hydrolysis due to the lower electrophilicity of the amide carbonyl and the fact that the resulting amide anion (⁻NHR) is a very poor leaving group. masterorganicchemistry.com Therefore, these reactions often require prolonged heating. masterorganicchemistry.com
A similar compound, 4-acetamido-3-nitrobenzoic acid, can be hydrolyzed to 4-amino-3-nitrobenzoic acid by heating an aqueous slurry of the compound, demonstrating the feasibility of this deacetylation reaction on this class of molecules. google.com This dynamic between the acylated (acetamido) and deacylated (amino) forms is crucial in synthetic chemistry, as the acetamido group is often used as a protecting group for the more reactive amino group.
Table 1: Conditions for Amide Hydrolysis
| Catalyst | General Conditions | Products from this compound |
|---|---|---|
| Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 4-Amino-3-methyl-5-nitrobenzoic acid and Acetic acid |
N-Substitution Reactions
N-substitution reactions on the nitrogen atom of the acetamido group in this compound are generally difficult. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it less reactive towards electrophiles. youtube.com
To achieve N-substitution, it would likely be necessary to first deprotonate the amide N-H bond using a very strong base to form an amide anion. However, this approach is complicated by the presence of the acidic carboxylic acid proton, which would be deprotonated preferentially. Therefore, direct N-alkylation or N-acylation is not a straightforward transformation for this molecule and would require a multi-step synthetic strategy, likely involving protection of the carboxylic acid group first.
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
The benzene (B151609) ring of this compound is heavily substituted, which significantly impacts its susceptibility to further substitution reactions. The existing groups exert powerful electronic and steric effects that control both the rate of reaction and the position of any incoming substituent.
Directing Effects of Substituents on Aromatic Reactivity
In electrophilic aromatic substitution (EAS), the nature of the substituents on the benzene ring determines where the incoming electrophile will attack. msu.edu Substituents are classified as either activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). They also direct incoming electrophiles to specific positions (ortho, meta, or para). pressbooks.publibretexts.org
The substituents on this compound have the following individual effects:
4-Acetamido (-NHCOCH₃): This is a strongly activating group and an ortho-, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the ring. lumenlearning.comlibretexts.org
3-Methyl (-CH₃): This is a weakly activating group and an ortho-, para-director through an inductive electron-donating effect. lumenlearning.comchemguide.co.uk
5-Nitro (-NO₂): This is a very strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. lumenlearning.comlibretexts.org
1-Carboxylic Acid (-COOH): This is a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.org
Table 2: Directing Effects of Substituents on this compound
| Substituent (Position) | Type | Directing Effect |
|---|---|---|
| Carboxylic Acid (C1) | Deactivating | Meta (to C3, C5) |
| Methyl (C3) | Activating (Weak) | Ortho, Para (to C2, C4, C6) |
| Acetamido (C4) | Activating (Strong) | Ortho, Para (to C3, C5) |
Competitive Reaction Pathways
Given the highly deactivated nature of the aromatic ring, electrophilic substitution is an unfavorable pathway. Instead, reactions are more likely to occur at the existing functional groups. The most probable competitive reactions include:
Reactions at the Carboxylic Acid: Esterification or amidation at the -COOH group is much more facile than ring substitution.
Hydrolysis of the Amide: As discussed, the acetamido group can be hydrolyzed under acidic or basic conditions.
Nucleophilic Aromatic Substitution (SNAr) is another potential pathway to consider. SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups (like -NO₂) and a good leaving group. chempedia.info In this compound, the ring is activated towards nucleophilic attack by the nitro and carboxyl groups. However, the molecule lacks a conventional leaving group (like a halide) at a position ortho or para to the nitro group. Therefore, a standard SNAr reaction is unlikely without prior modification of the molecule to introduce such a leaving group.
Derivatization Studies for Scaffold Diversification
The structural framework of this compound can be modified to create a library of related compounds. This derivatization is most readily achieved by targeting the carboxylic acid functional group, which is the most accessible site for chemical transformation.
Synthesis of Esters and Amides of the Carboxylic Acid
The carboxylic acid moiety provides a convenient handle for synthesizing a variety of ester and amide derivatives. These reactions are standard procedures in organic synthesis.
Ester Synthesis: Esters can be prepared through several methods, with Fischer esterification being a common choice. bond.edu.au This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating. iajpr.com The reaction is an equilibrium process, and the formation of the ester can be favored by using an excess of the alcohol or by removing the water that is formed during the reaction. For example, the reaction of this compound with methanol and an acid catalyst would yield this compound methyl ester. bldpharm.com
Amide Synthesis: The synthesis of amides from carboxylic acids generally requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. organic-chemistry.org This is because amines are basic, and direct reaction with a carboxylic acid would result in an acid-base reaction to form a salt. Common methods for amide bond formation include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. semanticscholar.org
Use of Coupling Reagents: A wide variety of coupling reagents (e.g., HBTU, T3P®) can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions. organic-chemistry.orgnih.gov These reagents activate the carboxylic acid in situ.
Direct Amidation: Some methods allow for the direct synthesis of primary amides from carboxylic acids using urea (B33335) as the nitrogen source, often with a catalyst like boric acid or Mg(NO₃)₂. semanticscholar.orgnih.govresearchgate.net
These derivatization strategies allow for the introduction of a wide range of functionalities, enabling the systematic exploration of the chemical space around the this compound scaffold.
Table 3: Representative Ester and Amide Derivatives
| Derivative Type | Reactants | Product Name |
|---|---|---|
| Ester | Methanol (CH₃OH) | Methyl 4-acetamido-3-methyl-5-nitrobenzoate |
| Ester | Ethanol (C₂H₅OH) | Ethyl 4-acetamido-3-methyl-5-nitrobenzoate |
| Amide | Ammonia (NH₃) | 4-Acetamido-3-methyl-5-nitrobenzamide |
| Amide | Methylamine (CH₃NH₂) | N,3-Dimethyl-4-acetamido-5-nitrobenzamide |
Formation of Aromatic Ring-Modified Derivatives
The chemical architecture of this compound offers opportunities for the synthesis of various derivatives through modification of its aromatic ring. A primary and extensively studied transformation involves the reduction of the nitro group, a reaction that significantly alters the electronic properties and reactivity of the benzene ring, paving the way for further functionalization.
The most prominent aromatic ring modification of this compound is the reduction of the nitro substituent to an amino group, yielding 4-acetamido-5-amino-3-methylbenzoic acid. This transformation is a cornerstone in the synthetic chemistry of this compound, as the resulting amino group can serve as a handle for a variety of subsequent reactions.
The conversion of the nitro group to an amine can be achieved through several established methods, with catalytic hydrogenation being one of the most efficient and widely employed techniques. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Catalytic Hydrogenation
Catalytic hydrogenation is a versatile and clean method for the reduction of nitroarenes. The reaction is typically carried out by bubbling hydrogen gas through a solution of the substrate in a suitable solvent, in the presence of a catalyst. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reduction.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the yield and reaction time. For instance, the hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids can be effectively carried out in an aqueous solution at a pH of about 5 to 7, using a hydrogenation catalyst at a hydrogen pressure of less than 100 psig and a temperature range of 50 to 100°C. globalspec.com
Table 1: Catalytic Hydrogenation Methods for Nitroarene Reduction
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, atmospheric or elevated pressure, various solvents (e.g., ethanol, methanol, ethyl acetate) | High efficiency, good selectivity, widely used. |
| Platinum on Carbon (Pt/C) | H₂, atmospheric or elevated pressure, various solvents | Effective for a broad range of substrates. |
| Raney Nickel | H₂, often at higher pressures and temperatures, alcoholic solvents | Cost-effective, highly active. |
| Platinum(IV) Oxide (PtO₂) | H₂, atmospheric pressure, often in acidic media (e.g., acetic acid) | Effective under mild conditions once activated. |
Chemical Reduction Methods
Apart from catalytic hydrogenation, the nitro group of this compound can also be reduced using various chemical reducing agents. These methods offer alternatives, particularly when catalytic hydrogenation is not feasible or desired.
Metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are classical reagents for the reduction of aromatic nitro compounds. These reactions proceed through a series of single electron transfers from the metal to the nitro group.
Another common approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous or aqueous-alcoholic solution. This reagent is particularly useful for the reduction of nitro groups in compounds that may be sensitive to acidic conditions. Similarly, stannous chloride (SnCl₂) in hydrochloric acid is a mild and effective reagent for this transformation.
Table 2: Chemical Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent | Typical Conditions | Characteristics |
|---|---|---|
| Iron (Fe) in acid (e.g., HCl, Acetic Acid) | Refluxing in acidic solution | Cost-effective, widely used in industrial processes. |
| Tin (Sn) in acid (e.g., HCl) | Acidic solution, often at room temperature or with gentle heating | Effective but can be more expensive than iron. |
| Zinc (Zn) in acid or neutral medium | Acidic or neutral (e.g., ammonium (B1175870) chloride solution) conditions | Versatile, can be used under different pH conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or aqueous/alcoholic solution, often with a base | Mild conditions, suitable for sensitive substrates. |
| Stannous Chloride (SnCl₂) | Concentrated hydrochloric acid | Mild reducing agent, good for selective reductions. |
The successful reduction of the nitro group in this compound fundamentally alters the substitution pattern and reactivity of the aromatic ring. The resulting 4-acetamido-5-amino-3-methylbenzoic acid possesses two electron-donating groups (acetamido and amino), which activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to these groups. This opens up possibilities for further derivatization, such as halogenation or sulfonation, at the available positions on the aromatic ring.
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Advanced Structural Elucidation and Spectroscopic Characterization of 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid
Vibrational Spectroscopy (FTIR and Raman) Investigations
Conformational Effects on Vibrational Signatures
The vibrational signatures of 4-Acetamido-3-methyl-5-nitrobenzoic acid are intrinsically linked to its conformational state. The molecule's structure, featuring a substituted benzene (B151609) ring with acetamido, methyl, nitro, and carboxylic acid groups, allows for several possible conformations, primarily arising from the rotation around the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group. These rotational isomers, or conformers, can exhibit distinct vibrational frequencies in Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.gov
Changes in the dihedral angles of the acetamido and carboxylic acid groups relative to the benzene ring can influence the vibrational coupling between different modes. For instance, the hydrogen bonding potential of the acetamido and carboxylic acid groups can lead to intramolecular hydrogen bonds, which would significantly alter the frequencies of the N-H, C=O, and O-H stretching vibrations. The orientation of the nitro group can also affect the electronic distribution within the benzene ring, thereby subtly shifting the ring's characteristic vibrational modes. nih.gov
Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the vibrational spectra of different stable conformers. By comparing the theoretically predicted spectra with experimental FTIR and Raman data, it is possible to identify the predominant conformation in a given state (e.g., solid phase or in a specific solvent). researchgate.net The analysis of the amide I band in the IR spectrum is particularly useful for deducing information about the secondary structure of peptide-like molecules and can be applied here to understand the conformation of the acetamido group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Advanced 1H and 13C NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to elucidate the solution-state structure of this compound, a suite of advanced NMR techniques is employed. Beyond simple one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) NMR spectroscopy is essential for establishing connectivity within the molecule. youtube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (J-coupling), allowing for the identification of adjacent protons. For this molecule, COSY would show correlations between the aromatic protons and any long-range couplings involving the methyl protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. This is crucial for assigning the carbons of the benzene ring and the methyl group to their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the carboxylic acid, nitro, and acetamido groups. It would also reveal long-range couplings between the methyl protons and adjacent ring carbons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. NOESY is critical for determining the preferred conformation in solution. For instance, it could reveal spatial proximity between the methyl protons and a proton of the acetamido group, or between the aromatic protons and the substituents, providing insights into the rotational preferences of the functional groups. researchgate.net
Chemical Shift Analysis and Proton/Carbon Environments
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The presence of both electron-donating (methyl, acetamido) and strongly electron-withdrawing (nitro, carboxylic acid) groups on the benzene ring leads to a significant dispersion of chemical shifts.
The nitro group, being a powerful electron-withdrawing group, will deshield the ortho and para positions relative to it, causing their corresponding proton and carbon signals to appear at a higher chemical shift (downfield). stackexchange.comnih.gov Conversely, the methyl and acetamido groups are electron-donating, which would shield their ortho and para positions, shifting their signals to a lower chemical shift (upfield). The interplay of these competing effects determines the final chemical shifts of the aromatic protons and carbons.
The proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield, often as a broad signal due to hydrogen bonding and exchange with residual water in the solvent. docbrown.info The protons of the acetamido group (NH and CH₃) and the methyl group on the ring will have characteristic chemical shifts that can be precisely assigned using 2D NMR techniques.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) |
| Aromatic (H-2/H-6) | 7.5 - 8.5 | Singlet |
| Acetamido (-NH) | 7.0 - 9.0 | Singlet (broad) |
| Methyl (ring, -CH₃) | 2.0 - 2.5 | Singlet |
| Acetamido (-COCH₃) | 1.8 - 2.3 | Singlet |
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Acetamido (-C=O) | 168 - 172 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-NHCOCH₃) | 135 - 145 |
| Aromatic (C-CH₃) | 130 - 140 |
| Aromatic (C-COOH) | 125 - 135 |
| Aromatic (CH) | 115 - 130 |
| Acetamido (-CH₃) | 20 - 25 |
| Methyl (ring, -CH₃) | 15 - 20 |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Solvent Effects on Solution Conformation
The choice of solvent can have a profound impact on the NMR spectrum and the solution-state conformation of this compound. Solvents can influence the chemical shifts of protons and carbons through various interactions, such as hydrogen bonding and the aromatic solvent-induced shift (ASIS). nanalysis.com
In protic solvents like DMSO-d₆ or methanol-d₄, the solvent molecules can form hydrogen bonds with the carboxylic acid and acetamido groups. This can lead to a broadening of the -COOH and -NH proton signals and can also influence the rotational barriers around the C-COOH and C-NHCOCH₃ bonds, potentially altering the preferred conformation. ucl.ac.uk
Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances, a phenomenon known as ASIS. This effect arises from the magnetic anisotropy of the benzene ring of the solvent, which creates specific shielding and deshielding zones around the solute molecule. These solvent-induced shifts can be used to resolve overlapping signals and gain further insight into the three-dimensional structure of the solute. nanalysis.com
High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
Fragmentation Pathways and Structural Elucidation
In tandem mass spectrometry (MS/MS) experiments, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides a wealth of structural information.
For this compound, several characteristic fragmentation pathways can be predicted:
Loss of water (-18 Da): This is a common fragmentation for carboxylic acids.
Loss of carbon monoxide (-28 Da) or carbon dioxide (-44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids. nih.gov
Loss of the nitro group (-46 Da as NO₂): Nitroaromatic compounds often show fragmentation involving the nitro group. nih.gov
Loss of ketene (B1206846) (-42 Da from the acetamido group): Cleavage of the acetamido group can occur via the loss of ketene (CH₂=C=O). osu.edu
Cleavage of the N-acetyl bond: This would result in fragments corresponding to the loss of the acetyl group or the entire acetamido group.
Purity Assessment for Research Applications
Ensuring the purity of this compound is a critical prerequisite for its use in research, as impurities can significantly influence experimental outcomes. A multi-technique approach is typically employed to provide a comprehensive purity profile. High-performance liquid chromatography (HPLC), particularly with ultraviolet (UV) detection, is a cornerstone method for assessing the purity of aromatic compounds.
For this compound, a reverse-phase HPLC method would likely be effective. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as octadecylsilane (B103800) (C18), and the mobile phase is a mixture of a polar solvent (e.g., water with an acid modifier like formic or phosphoric acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The separation of the target compound from any impurities, such as starting materials or side-products from its synthesis, can be optimized by adjusting the gradient or isocratic composition of the mobile phase.
The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. For high-purity research applications, a purity level of ≥98% is often required.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical but typical set of starting conditions for method development.
In addition to HPLC, other analytical techniques such as mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) to identify any impurities by their mass-to-charge ratio. Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for confirming the structure of the main component and identifying any structurally related impurities.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be influenced by the electronic transitions associated with its aromatic ring and the various substituents.
Electronic Transitions and Chromophoric Analysis
The chromophore in this compound is the substituted benzene ring. The electronic transitions are primarily of the π → π* type, which are characteristic of aromatic systems. The substituents on the benzene ring—acetamido (-NHCOCH₃), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH)—significantly modulate the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).
Benzene Ring: Unsubstituted benzene exhibits characteristic absorption bands around 204 nm and 256 nm.
Acetamido Group: The acetamido group is an activating group with a lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring (a +M effect). This generally leads to a bathochromic shift (red shift) to longer wavelengths.
Nitro Group: The nitro group is a strong deactivating group and a powerful chromophore, exhibiting a strong -M effect that extends the conjugation and typically results in a significant bathochromic shift.
Carboxylic Acid Group: The carboxylic acid group is a deactivating group (-M effect) and can also influence the absorption spectrum.
Methyl Group: The methyl group is a weakly activating group through hyperconjugation (+I effect).
The combined electronic effects of these substituents on the benzene ring will result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzoic acid. It is anticipated that the spectrum would show intense π → π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition Type | Expected λmax (nm) |
|---|---|
| π → π* | ~240 - 260 |
These are estimated values based on the analysis of similar substituted benzoic acids. Actual experimental values may vary.
Solvatochromic Effects and Purity Assessment
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to the differential solvation of the ground and excited states of the molecule. For a compound like this compound, which possesses both electron-donating (acetamido) and electron-withdrawing (nitro, carboxylic acid) groups, changes in solvent polarity are expected to alter the energy of the electronic transitions.
An increase in solvent polarity could lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. Given the presence of the nitro group, it is plausible that the excited state, which may have a greater dipole moment due to charge transfer character, would be more stabilized by polar solvents than the ground state. This would result in a bathochromic shift (positive solvatochromism) as the solvent polarity increases.
Table 3: Hypothetical Solvatochromic Shift for the Longest Wavelength Absorption Band
| Solvent | Polarity Index | Expected λmax (nm) |
|---|---|---|
| Hexane | 0.1 | ~295 |
| Dichloromethane (B109758) | 3.1 | ~305 |
| Acetone | 5.1 | ~310 |
| Ethanol | 5.2 | ~312 |
This table illustrates a potential trend of positive solvatochromism. The λmax values are hypothetical.
The study of solvatochromic effects can also be an indirect tool for purity assessment. The presence of impurities with different polarities and chromophoric systems may lead to shifts in the absorption maxima or changes in the shape of the spectral bands that are inconsistent with the expected behavior of the pure compound in different solvents.
Theoretical and Computational Chemistry Investigations of 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Acetamido-3-methyl-5-nitrobenzoic acid, DFT studies would typically involve the following analyses, none of which are specifically available for this compound:
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations could provide insights into the conformational flexibility of this compound, its interactions with solvents, or its potential binding behavior with biological macromolecules. Currently, there are no published MD simulation studies focused on this specific molecule.
Natural Bond Orbital (NBO) Analysis:An analysis of the molecule's electronic structure, including delocalization and hybridization effects through NBO, has not been published.
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Intermolecular Interactions and Hydrogen Bonding Analysis
The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions, primarily driven by its functional groups: the carboxylic acid, the acetamido group, and the nitro group. Computational chemistry provides essential tools for analyzing these non-covalent interactions, which govern the compound's crystal packing, physical properties, and potential for co-crystallization.
The most significant hydrogen bonding motif anticipated for this molecule is the formation of a centrosymmetric dimer via the carboxylic acid groups. This is a highly common and stable arrangement for carboxylic acids, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming an R²₂(8) graph-set notation ring. researchgate.net This robust synthon is a primary organizing force in the crystal lattice of many benzoic acid derivatives.
A summary of the potential primary hydrogen bonds for this compound is presented below.
| Donor | Acceptor | Type of Interaction |
| Carboxylic acid (O-H) | Carboxylic acid (C=O) | Strong, forms R²₂(8) dimer |
| Amide (N-H) | Amide (C=O) | Intermediate, forms chains/sheets |
| Amide (N-H) | Nitro group (O-N) | Intermediate to weak |
| Amide (N-H) | Carboxylic acid (C=O) | Intermediate, potential for catemer motifs |
Reaction Mechanism Elucidation via Computational Methods
Detailed computational studies focused on elucidating reaction mechanisms involving this compound are not widely available in the current scientific literature. Such investigations are crucial for understanding the reactivity of the molecule, predicting reaction outcomes, and optimizing synthetic pathways. Computational organic chemistry employs methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying key intermediates and transition states. rsc.orgnih.gov
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. rsc.org For any proposed chemical transformation of this compound, computational chemists would aim to locate the transition state structure—the highest energy point along the reaction coordinate. This involves sophisticated algorithms to find the first-order saddle point on the potential energy surface.
Once located, the transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation or breaking along the reaction coordinate. The geometric parameters (bond lengths and angles) of the transition state provide a snapshot of the molecule as it transforms from reactant to product. However, specific transition state structures and their associated geometric data for reactions involving this compound have not been reported in peer-reviewed literature.
Energy Profiles for Chemical Transformations
An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. nih.gov By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved. The activation energy (the energy difference between the reactant and the transition state) is a key parameter that determines the reaction rate.
Computational studies would provide quantitative data on these energy barriers. For example, in a potential hydrolysis of the amide group or an esterification of the carboxylic acid, DFT calculations could predict the activation energies for the proposed pathways, helping to determine which reaction is more favorable under specific conditions. rsc.org
At present, there are no published studies presenting detailed energy profiles or associated activation energy data for chemical transformations of this compound.
| Parameter | Description | Status for this compound |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Data not available in literature. |
| Reaction Energy (ΔErxn) | The net energy change between products and reactants. | Data not available in literature. |
| Transition State Geometry | The specific atomic arrangement at the highest point of the energy barrier. | Data not available in literature. |
Applications of 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid in Chemical Sciences
Role as a Versatile Synthetic Intermediate
Substituted benzoic acid derivatives are fundamental building blocks in organic synthesis. The presence of acetamido, methyl, and nitro groups, along with the carboxylic acid moiety, provides multiple reaction sites, suggesting that 4-Acetamido-3-methyl-5-nitrobenzoic acid could serve as a versatile intermediate in the synthesis of more complex molecules.
Precursor for Advanced Organic Syntheses
In principle, this compound could be a precursor in multi-step organic syntheses. The functional groups on the aromatic ring can be chemically modified to introduce new functionalities. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions such as diazotization or amide bond formation. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration. However, specific examples of its use as a precursor for advanced organic syntheses are not detailed in the available literature.
Building Block for Heterocyclic Compounds
Aromatic compounds bearing amino and carboxylic acid functionalities are common precursors for the synthesis of heterocyclic compounds. Although no specific instances of this compound being used to create heterocyclic systems have been reported, its derivatives could theoretically be employed in this capacity. For example, reduction of the nitro group to an amine would yield an ortho-amino-substituted benzoic acid derivative, a key structural motif for the synthesis of various fused heterocyclic systems like benzoxazines or quinazolinones, following further functional group manipulations.
Scaffold in Pharmaceutical Research (for synthesis of compounds under investigation, no clinical trials)
The structural framework of this compound contains functionalities often found in biologically active molecules. The substituted benzene (B151609) ring can act as a scaffold upon which different pharmacophoric groups are attached. The acetamido group, for instance, is a common feature in many pharmaceutical compounds. While this compound itself has not been reported as a scaffold in pharmaceutical research, its potential lies in the ability to serve as a starting material for the synthesis of new chemical entities for biological screening. There is no evidence of its use in the synthesis of compounds under investigation or in any stage of pharmaceutical research.
Utilization in Materials Science
The application of specifically this compound in materials science has not been documented. The following sections discuss the theoretical potential based on the chemistry of its functional groups.
Precursor for Polymeric Materials
Aromatic dicarboxylic acids and their derivatives are common monomers for the synthesis of condensation polymers such as polyesters and polyamides. While this compound is a monocarboxylic acid, it could potentially be chemically modified to a difunctional monomer. However, there are no published studies describing its use as a precursor for polymeric materials.
Development as a Chemical Probe or Label
The unique electronic and structural characteristics of this compound make it a promising candidate for the development of chemical probes and labels. These tools are instrumental in elucidating biological processes and understanding molecular interactions.
While direct studies on the fluorescent properties of this compound are not extensively documented, its aromatic nitro scaffold is a common feature in various fluorescent probes. The nitro group, being a strong electron-withdrawing group, can be strategically utilized in the design of push-pull fluorophores. In such systems, the interaction between an electron-donating group and an electron-accepting group (like the nitro group) can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in fluorescence.
The synthesis of fluorescent derivatives could involve the chemical modification of the existing functional groups. For instance, the carboxylic acid group can be coupled with fluorescent amines, or the acetamido group could be altered to modulate the electronic properties of the benzene ring and, consequently, its fluorescence. The methyl group can also influence the photophysical properties through steric and electronic effects.
Table 1: Potential Strategies for Designing Fluorescent Derivatives
| Modification Site | Potential Reaction | Resulting Feature |
|---|---|---|
| Carboxylic Acid | Amide coupling with a fluorescent amine | Covalent attachment of a known fluorophore |
| Acetamido Group | Hydrolysis to amine followed by derivatization | Introduction of an electron-donating group to create a push-pull system |
| Aromatic Ring | Nucleophilic aromatic substitution of the nitro group | Attachment of a fluorophore or a group that enhances quantum yield |
Applications in Ligand Design (e.g., for protein binding studies in vitro)
The structural framework of this compound is amenable for its use as a scaffold in ligand design for in vitro protein binding studies. Molecular docking studies on the closely related compound, 4-Acetamido-3-nitrobenzoic acid, have demonstrated its potential to interact with the active sites of proteins, such as those from the SARS-CoV-2 virus nih.gov. These computational studies suggest that the functional groups of the molecule can form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with amino acid residues in a protein's binding pocket.
The acetamido group can act as a hydrogen bond donor and acceptor, the carboxylic acid can form salt bridges and hydrogen bonds, the nitro group can participate in electrostatic interactions, and the methyl group can contribute to hydrophobic interactions. By systematically modifying these functional groups, libraries of derivatives can be synthesized and screened for their binding affinity and selectivity towards a target protein.
Table 2: Functional Group Interactions in Protein Binding
| Functional Group | Potential Interaction |
|---|---|
| Acetamido | Hydrogen bond donor/acceptor |
| Carboxylic Acid | Hydrogen bond donor/acceptor, salt bridge |
| Nitro Group | Electrostatic interactions, hydrogen bond acceptor |
| Methyl Group | Hydrophobic interactions |
Applications as a Photocleavable Linker
Photocleavable linkers are valuable tools in various chemical and biological applications, as they allow for the controlled release of molecules upon irradiation with light. The ortho-nitrobenzyl motif is a well-established photolabile protecting group, and the core structure of this compound shares similarities with this motif.
The presence of a nitro group ortho to a methyl group on the benzene ring of this compound is reminiscent of the classic o-nitrobenzyl photochemistry. Upon absorption of UV light, o-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the cleavage of the bond connecting a substrate to the benzylic carbon.
A related compound, 4-aminomethyl-3-nitrobenzoic acid, has been successfully employed as a photocleavable linker for oligonucleotides. This demonstrates the feasibility of using the 3-nitrobenzoic acid scaffold for designing photolabile linkers nih.govresearchgate.net. The synthesis of such linkers based on this compound would involve functionalizing the methyl group to allow for the attachment of a molecule of interest. The carboxylic acid group can serve as an anchor point for attachment to a solid support or another molecule.
Photocleavable linkers are particularly useful in solid-phase synthesis of combinatorial libraries. They allow for the mild and traceless release of the synthesized compounds from the solid support, which is often a critical step for subsequent screening and analysis. The use of a photocleavable linker based on this compound in non-clinical combinatorial library synthesis would enable the generation of diverse small molecules for drug discovery and chemical biology research.
The general workflow would involve:
Attaching the this compound-derived linker to a solid support via its carboxylic acid.
Building the desired library of compounds on the functionalized linker.
Cleaving the synthesized compounds from the solid support by photolysis for subsequent screening.
This approach avoids the use of harsh chemical reagents for cleavage, which could potentially degrade the synthesized molecules.
Future Research Directions and Emerging Trends for 4 Acetamido 3 Methyl 5 Nitrobenzoic Acid
Exploration of Novel Synthetic Pathways
The development of more efficient, selective, and sustainable methods for synthesizing 4-Acetamido-3-methyl-5-nitrobenzoic acid is a primary area for future research. Current synthetic routes can often be improved in terms of yield, purity, and environmental impact.
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. ewadirect.com The small reactor volume and superior heat transfer in flow systems enhance safety and can lead to improved reaction control and higher yields. ewadirect.compharmtech.com The application of continuous flow technology to the nitration and subsequent functionalization steps in the synthesis of this compound represents a promising future direction. nih.govnih.gov This approach not only improves safety but also facilitates scalability, moving from laboratory-scale synthesis to larger-scale production more efficiently than traditional "scaling up" of batch processes. nih.govd-nb.info
Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. ewadirect.com |
| Control | Difficult to precisely control temperature and mixing, potentially leading to byproducts. ewadirect.com | Precise control over reaction parameters (temperature, pressure, residence time) leading to higher selectivity. nih.gov |
| Scalability | "Scaling up" can be complex and require significant process re-engineering. | "Scaling out" by running multiple reactors in parallel or for longer durations allows for easier scalability. nih.gov |
| Efficiency | Can have lower yields due to byproduct formation and purification challenges. ewadirect.com | Often results in higher yields, improved purity, and reduced waste. pharmtech.com |
Advanced Functionalization and Derivatization
Creating new analogues of this compound by adding or modifying functional groups is a key strategy for exploring its chemical space and potential applications. Modern synthetic methods offer powerful tools for this purpose.
Direct C-H activation is a powerful and atom-economical strategy for creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The aromatic ring of this compound has a single available C-H bond (at position 6) that is a prime target for such strategies. Future research could employ transition-metal catalysis (e.g., using rhodium or ruthenium) to directly couple new functional groups at this position. mdpi.com This would enable the one-step synthesis of a wide range of novel derivatives that would be difficult to access through traditional methods, opening the door to new molecular architectures.
Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.org A significant future direction is the derivatization of this compound with a "bio-orthogonal handle." This would involve chemically modifying the molecule to include a functional group, such as an azide, a strained alkyne (e.g., dibenzocyclooctyne or DBCO), or a tetrazine. nih.govresearchgate.net Such a modification would allow the molecule to be selectively tagged with probes (e.g., fluorescent dyes) or linked to larger biomolecules within a living system. researchgate.net This strategy could enable its use as a chemical tool for studying biological processes. nih.gov
Deeper Computational Insights
Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules. For a related compound, 4-Acetamido-3-nitrobenzoic acid, density functional theory (DFT) calculations and molecular docking studies have already been used to explore its structural and chemical-reactive parameters. nih.gov Applying these advanced computational methods to this compound is a logical and crucial next step.
Future research should focus on employing DFT to calculate key properties such as optimized molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and reactivity descriptors. These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding further synthetic functionalization efforts. Furthermore, molecular docking simulations could be used to predict how this compound and its derivatives might interact with biological targets like proteins, a technique that has been applied to similar molecules to investigate potential therapeutic applications. nih.gov
Table 2: Potential Computational Research Goals for this compound
| Computational Method | Research Objective | Potential Insights |
| Density Functional Theory (DFT) | Calculate optimized molecular structure and electronic properties. | Prediction of bond lengths, bond angles, molecular orbital energies, and electrostatic potential. figshare.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and intermolecular interactions. | Characterization of covalent and non-covalent interactions within the molecule and in complexes. |
| Molecular Docking | Predict binding affinity and mode of interaction with biological macromolecules. | Identification of potential protein targets and key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |
| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage assessment of drug-likeness and potential pharmacokinetic properties. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
Machine Learning Approaches for Property Prediction
The application of machine learning (ML) in chemistry is revolutionizing the prediction of molecular properties, thereby accelerating the discovery and design of new molecules. For this compound, ML models can be trained on large datasets of structurally related compounds to predict a wide array of its physicochemical and biological properties.
Detailed research findings indicate that computational models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial in drug discovery. For instance, a study on the related compound 4-acetamido-3-nitrobenzoic acid utilized SwissADME and Osiris data warrior tools to calculate its physicochemical parameters and predict its behavior in a biological system. nih.gov Such approaches can be extended to this compound to estimate properties like solubility, lipophilicity, and potential toxicity.
Future research could involve the development of bespoke ML models to predict properties specific to the functionalities of this compound. By leveraging algorithms such as random forests, support vector machines, and neural networks, researchers can build predictive models based on molecular descriptors. These descriptors, which quantify various aspects of a molecule's structure, can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).
Table 1: Potential Machine Learning Applications for this compound
| Property to be Predicted | Potential ML Model | Input Data (Molecular Descriptors) | Potential Impact |
|---|---|---|---|
| Aqueous Solubility | Random Forest | Topological, geometrical, and electronic descriptors | Guiding formulation and synthesis strategies |
| Biological Activity | Support Vector Machine | Pharmacophore features, molecular fingerprints | Identifying potential therapeutic applications |
| Toxicity | Neural Network | Structural alerts, physicochemical properties | Early-stage safety assessment |
Integration of Quantum Mechanics/Molecular Mechanics (QM/MM)
To gain a deeper understanding of the behavior of this compound at the atomic level, the integration of quantum mechanics/molecular mechanics (QM/MM) methods presents a powerful approach. This hybrid technique allows for the accurate study of a molecule's electronic structure and its interactions with a larger molecular environment, such as a solvent or a protein active site.
While specific QM/MM studies on this compound are yet to be published, the methodology has been widely applied to similar aromatic compounds. For example, density functional theory (DFT) calculations, a quantum mechanical method, were employed to explore the structural and chemical-reactive parameters of 4-acetamido-3-nitrobenzoic acid. nih.gov
Future QM/MM studies on this compound could focus on several key areas. In a biological context, these simulations could elucidate the binding mode and interactions of the molecule with a specific protein target. The QM region would typically include the ligand and the crucial amino acid residues in the active site, while the rest of the protein and solvent would be treated with MM. This approach can provide valuable insights into the determinants of binding affinity and selectivity. Furthermore, QM/MM simulations can be used to study reaction mechanisms involving this compound, for example, its metabolism by cytochrome P450 enzymes.
Potential in Advanced Chemical Materials
The unique combination of functional groups in this compound—a carboxylic acid, an amide, a methyl group, and a nitro group—suggests its potential as a building block for advanced chemical materials.
Smart materials, which respond to external stimuli such as light, heat, or pH, are at the forefront of materials science. The nitro group in this compound is an electron-withdrawing group that can influence the electronic properties of the molecule and any materials derived from it. The carboxylic acid and amide groups provide sites for hydrogen bonding, which can be crucial for the self-assembly of supramolecular structures.
Future research could explore the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The directional hydrogen bonding capabilities of the molecule could be exploited to create porous materials with tunable properties. The response of these materials to changes in pH, due to the carboxylic acid group, could lead to applications in controlled release systems or chemical sensing.
The functional groups of this compound also make it a candidate for incorporation into functional coatings and polymers. The carboxylic acid can be used to anchor the molecule to surfaces or to serve as a monomer in polymerization reactions. The nitro group can impart specific functionalities, such as altering the refractive index or providing a site for further chemical modification.
For instance, polymers containing nitroaromatic compounds have been investigated for their optical and electronic properties. Future work could involve the synthesis of polyesters or polyamides incorporating this compound. The resulting polymers could exhibit enhanced thermal stability or specific surface properties, making them suitable for applications in protective coatings or advanced composites.
Role in Mechanistic Organic Chemistry
Substituted benzoic acids are classic substrates for studying reaction mechanisms in organic chemistry. The electronic and steric effects of the substituents on this compound can provide valuable insights into a variety of chemical transformations.
The interplay of the electron-withdrawing nitro group and the electron-donating acetamido and methyl groups on the aromatic ring of this compound creates a unique electronic environment. This makes it an interesting substrate for studying electrophilic and nucleophilic aromatic substitution reactions.
Future mechanistic studies could involve investigating the kinetics and thermodynamics of reactions such as nitration, halogenation, or sulfonation of this compound. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents, providing a good model system for testing and refining theoretical models of chemical reactivity. Furthermore, the acidity of the carboxylic acid group is influenced by the other substituents, and studying its pKa can provide quantitative data on these electronic effects. Such studies on substituted benzoic acids have been instrumental in developing our understanding of linear free-energy relationships.
Development of New Synthetic Methodologies
The synthesis of this compound is a crucial area of research, driven by the need for more efficient, selective, and environmentally benign processes. While established methods provide a foundation, emerging trends in organic synthesis are paving the way for innovative methodologies that address the limitations of traditional approaches. Future research is increasingly focused on the development of novel synthetic routes that offer improvements in yield, safety, and sustainability.
A plausible and conventional route to this compound involves the electrophilic aromatic substitution of the precursor, 4-acetamido-3-methylbenzoic acid. In this key step, the acetamido and methyl groups act as ortho-para directing activators, while the carboxylic acid group is a meta-directing deactivator. The nitration typically occurs at the position ortho to the strong activating acetamido group and meta to the carboxylic acid group. The traditional method for this transformation employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, often at controlled low temperatures to manage the reaction's exothermicity and improve regioselectivity. google.comtruman.eduresearchgate.net
However, the reliance on large quantities of highly corrosive mixed acids presents significant environmental and safety challenges, including the generation of substantial acidic waste streams. Consequently, the development of new synthetic methodologies is geared towards greener alternatives, milder reaction conditions, and the use of novel catalytic systems.
Emerging trends in this area include:
Solid-Supported and Heterogeneous Catalysis: Research is moving towards the use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., "Claycop"), or metal nitrates supported on silica. tandfonline.com These catalysts can offer enhanced regioselectivity and are easily separable from the reaction mixture, allowing for catalyst recycling and a reduction in waste. For the synthesis of this compound, a solid-supported catalyst could potentially eliminate the need for concentrated sulfuric acid, leading to a much cleaner reaction profile.
Advanced Nitrating Agents: The use of alternative nitrating agents is a significant area of development. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly agent that can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov Its application in novel solvent systems, such as liquefied gases, could provide a safe and efficient pathway for nitration under mild conditions. nih.gov Other systems, like urea (B33335) nitrate (B79036) in combination with sulfuric acid, allow for nitration at room temperature, simplifying the process. bohrium.com
Alternative Energy Sources: The application of microwave and ultrasonic irradiation represents a shift from conventional heating methods. These techniques can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. nih.gov An aqueous phase nitration activated by ultrasound or microwaves could offer a co-acid-free method, significantly improving the green credentials of the synthesis. nih.gov
Photochemical Methods: Photochemical nitration presents an innovative approach that utilizes UV radiation to generate nitrating species under mild conditions. researchgate.netmjcce.org.mk This methodology avoids the use of strong acids and can be performed at or near ambient temperatures, offering a potentially safer and more controlled synthesis route.
These developing methodologies highlight a clear trend towards more sustainable and efficient chemical synthesis. The future production of this compound will likely incorporate these principles, moving away from traditional mixed-acid systems towards catalytic, solvent-free, and technologically advanced processes.
Data Table: Comparison of Synthetic Methodologies for Nitration
| Methodology | Reagents & Conditions | Potential Advantages | Potential Challenges |
| Traditional Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄, Low Temperatures (e.g., 0-12°C) google.com | Well-established, effective for many substrates. | Generates large amounts of corrosive acidic waste; safety hazards; potential for side-products. |
| Solid-Supported Catalysis | Metal nitrates on silica, Zeolites, Clays with HNO₃ tandfonline.com | Catalyst is recyclable; reduced acidic waste; potential for higher selectivity; milder conditions. | Catalyst preparation and deactivation; substrate scope may be limited. |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ in an inert solvent (e.g., liquefied 1,1,1,2-tetrafluoroethane) nih.gov | High efficiency; stoichiometric reagent use; minimal acidic waste; mild reaction conditions. | N₂O₅ is unstable and requires careful handling or in-situ generation. |
| Alternative Activation | Aqueous HNO₃ with Microwave or Ultrasonic irradiation nih.gov | Reduced reaction times; potentially higher yields; avoids strong co-acids (like H₂SO₄). | Requires specialized equipment; scalability can be a concern for industrial processes. |
| Photochemical Nitration | NaNO₂, UV radiation, Aqueous solution researchgate.netmjcce.org.mk | Mild, ambient temperature conditions; avoids strong acids; high degree of control. | Low quantum yields; potential for side reactions; requires specialized photochemical reactors. |
Q & A
[Basic] What are the recommended safety protocols for handling 4-Acetamido-3-methyl-5-nitrobenzoic acid in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste contractors, adhering to federal and institutional guidelines. Long-term storage should be avoided due to potential degradation, and updated safety data sheets (SDS) should be requested periodically .
[Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?
A factorial design approach is recommended to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration. Orthogonal experimental designs (e.g., Taguchi methods) combined with regression analysis can identify optimal conditions while minimizing experimental runs. For example, highlights the use of orthogonal design in chemical engineering to model interactions between variables . Post-synthesis, recrystallization in polar solvents (e.g., ethanol-water mixtures) can enhance purity.
[Advanced] What computational methods are suitable for predicting the molecular interactions of this compound with biological targets?
Density Functional Theory (DFT) can elucidate electronic properties and reactive sites, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to targets like SARS-CoV-2 enzymes. demonstrates the application of quantum chemical studies and ADMET predictions for structurally similar nitrobenzoic acids, providing a framework for prioritizing in vitro validation .
[Advanced] How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?
Contradictory spectral data may arise from impurities or tautomeric equilibria. Cross-validate results using orthogonal techniques:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural determination (if crystalline).
Refer to certified standards (e.g., NIST databases) and ensure sample purity via HPLC (>95%) .
[Basic] What analytical techniques are most effective for characterizing the structural properties of this compound?
- NMR Spectroscopy : H/C NMR for functional group identification.
- FT-IR : Confirmation of nitro (-NO) and acetamido (-NHCOCH) groups.
- HPLC : Purity assessment using C18 columns and UV detection at 254 nm.
- Melting Point Analysis : Compare observed values with literature data to verify consistency .
[Advanced] What are the methodological considerations for integrating experimental data with theoretical models in studying the reactivity of this compound?
Theoretical frameworks (e.g., frontier molecular orbital theory) should guide experimental design. For instance, compute HOMO-LUMO gaps to predict electrophilic/nucleophilic sites, then validate via kinetic studies (e.g., nitration rates under varying conditions). emphasizes aligning theoretical hypotheses with empirical data to resolve mechanistic ambiguities .
[Basic] What are the critical factors in designing a stability study for this compound under various storage conditions?
- Environmental Parameters : Test stability at 25°C/60% RH (room temperature), 4°C (refrigerated), and -20°C (long-term).
- Light Exposure : Store aliquots in amber vials to assess photodegradation.
- Analytical Intervals : Monitor purity via HPLC at 0, 1, 3, 6, and 12 months.
Degradation products should be identified using LC-MS .
[Advanced] How can researchers apply factorial design principles to investigate the simultaneous effects of temperature, solvent polarity, and catalyst concentration on the nitration step in synthesizing this compound?
A 2 full factorial design allows systematic exploration:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent Polarity | Toluene | DMSO |
| Catalyst (mol%) | 5 | 15 |
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. and provide methodologies for optimizing multi-variable reactions .
[Advanced] How can molecular dynamics (MD) simulations enhance the understanding of this compound’s solubility in different solvents?
MD simulations (e.g., GROMACS) model solute-solvent interactions by calculating solvation free energies and radial distribution functions. Parameters like Hansen solubility parameters can be derived computationally and validated experimentally via turbidity measurements. This approach reduces trial-and-error in solvent selection .
[Basic] What steps should be taken to ensure reproducibility in synthesizing this compound across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
